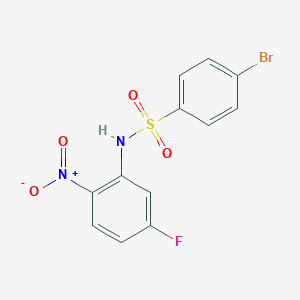

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-11-7-9(14)3-6-12(11)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUVSYRUAPVGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The direct method involves nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 5-fluoro-2-nitroaniline in the presence of a base, typically pyridine or triethylamine. The base deprotonates the aniline’s amine group, enhancing its nucleophilicity and facilitating attack on the electrophilic sulfur atom in the sulfonyl chloride. The reaction proceeds via a two-step mechanism:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 0–5°C | Minimizes sulfonyl chloride hydrolysis |

| Solvent | Dichloromethane (DCM) | Enhances solubility of reactants |

| Base | Pyridine | Neutralizes HCl, drives equilibrium |

| Molar Ratio (Cl:NH₂) | 1:1.2 | Ensures excess amine for completion |

Example Protocol :

-

Dissolve 5-fluoro-2-nitroaniline (1.2 equiv) in DCM under nitrogen.

-

Add pyridine (2.0 equiv) dropwise at 0°C.

-

Introduce 4-bromobenzenesulfonyl chloride (1.0 equiv) slowly.

-

Stir for 12 hours at room temperature.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–75%. Challenges include competing hydrolysis of the sulfonyl chloride at elevated temperatures and residual starting materials necessitating rigorous purification.

Alternative Synthesis via Diazotization

Preparation of Sulfonyl Chloride Precursor

When 4-bromobenzenesulfonyl chloride is unavailable, it can be synthesized from 4-bromoaniline through diazotization and chlorination:

Coupling with Amine Component

The synthesized sulfonyl chloride is then reacted with 5-fluoro-2-nitroaniline as in Section 2.1. This route adds two steps but allows customization of the sulfonyl group for derivatives.

Purification and Isolation Techniques

Crude product purification is critical due to polar byproducts (e.g., unreacted aniline, hydrolysis products). Common methods include:

-

Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Ethanol/water mixtures yield crystals with >97% purity.

-

Acid-Base Washing : Removes residual amines and inorganic salts.

Typical Purity : 97–99% (HPLC).

Comparative Analysis of Synthesis Methods

| Method | Yield | Scalability | Safety Concerns | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonylation | 68–75% | High | HCl gas emission | Moderate |

| Diazotization Route | 60–65% | Moderate | Toxic diazonium intermediates | High |

The direct method is preferred for industrial-scale production despite lower yields, as it avoids hazardous diazonium intermediates. Academic settings often employ the diazotization route for its versatility in analog synthesis .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.

Substitution: Various nucleophiles can substitute the bromine atom, such as sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of aniline derivatives.

Substitution: Formation of iodobenzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that compounds similar to 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exhibit significant antitumor properties. For instance, derivatives of benzenesulfonamide have shown selective inhibition against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications can enhance potency against specific targets such as lipoxygenases involved in cancer progression .

Inhibition of Carboxylesterases

Another application is in the development of selective inhibitors for human intestinal carboxylesterases (hiCE). These inhibitors can modulate the toxicity of prodrugs like CPT-11, which is converted to the active form SN-38 by carboxylesterases. The sulfonamide scaffold has been utilized to design compounds that selectively inhibit hiCE without affecting other esterases, potentially reducing side effects in cancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions where various functional groups are introduced to enhance biological activity. Notable synthetic routes include:

- Nucleophilic Substitution : Utilizing brominated precursors to introduce the nitrophenyl group.

- Buchwald-Hartwig Coupling : Employed for creating diverse analogs with specific substitutions that may improve pharmacological profiles .

Material Science Applications

Polymer Chemistry

In materials science, sulfonamide compounds like this compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance. The unique properties imparted by the sulfonamide group make these compounds suitable for developing advanced materials with specialized applications in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism by which 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group makes it a potential candidate for redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

- Substituent Positioning: Target Compound: Bromine at position 4 on the benzene ring; nitro and fluoro groups at positions 2 and 5 on the aniline ring. 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (CAS 10589-69-2): Differs in having a second bromine at position 4 on the aniline ring instead of a fluoro group. 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide: Features hydroxyl groups at positions 2 and 5, introducing hydrogen-bond donor sites that enhance solubility and interaction with polar targets (e.g., enzymes) compared to the nitro and fluoro groups in the target compound .

- Crystal Packing and Hydrogen Bonding: The target compound’s crystal structure is likely dominated by N–H⋯O and C–H⋯O hydrogen bonds, similar to 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, which forms infinite chains via these interactions . In contrast, N-(2-amino-5-chlorophenyl)-2-bromobenzenesulfonamide () exhibits intramolecular hydrogen bonds between the sulfonamide NH and adjacent amino groups, reducing conformational flexibility compared to the nitro-substituted analog .

Physicochemical Properties

- Thermal Stability: Bromine and nitro groups in the target compound likely increase thermal stability compared to hydroxylated analogs like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide, which may degrade at lower temperatures due to phenolic OH groups .

Biological Activity

4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromo group, a fluoro group, and a nitro group, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound exhibits a U-shaped conformation with significant torsional angles, which may influence its biological activity by affecting how it interacts with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, the compound exhibited antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which sulfonamides exert their antimicrobial effects generally involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's ability to interact with biological targets.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (bromine and fluorine) significantly influences the biological activity of the compound. Modifications in the nitro and fluoro groups can lead to variations in potency and selectivity against different microbial strains .

Case Studies

A case study on similar benzenesulfonamide derivatives revealed that compounds with multiple substituents on the phenyl rings exhibited enhanced biological activity compared to their unsubstituted counterparts. For instance, derivatives with a bromo group showed improved antibacterial activity due to increased lipophilicity and better membrane penetration .

Q & A

Basic: What are the common synthetic routes for preparing 4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide?

Answer:

The synthesis typically involves sulfonylation of the aniline derivative. A general approach includes:

- Step 1: Nitration and halogenation of the benzene ring to introduce bromo and nitro groups.

- Step 2: Sulfonamide formation via reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-nitroaniline under basic conditions (e.g., pyridine or triethylamine).

Key intermediates, such as bromophenol derivatives, are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) for halogen retention .

Validation: Monitor reaction progress via TLC and confirm purity using HPLC.

Advanced: How can computational methods optimize reaction conditions for synthesizing halogenated sulfonamides?

Answer:

State-of-the-art quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., the AFIR method) can predict transition states and intermediates. For example:

- Case Study: ICReDD integrates computational screening to narrow down optimal solvents, temperatures, and catalysts, reducing trial-and-error experimentation. For brominated sulfonamides, simulations might prioritize polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

Validation: Cross-reference computed activation energies with experimental kinetic data to refine models.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Identify substituent patterns (e.g., NOESY for nitro group orientation).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 399.98).

- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) .

Note: Discrepancies in spectral data (e.g., unexpected NOE correlations) may indicate conformational flexibility.

Advanced: How to resolve contradictions between crystallographic data and computational geometry optimizations?

Answer:

- Scenario: Crystal structures may show distorted geometries due to packing forces, while gas-phase DFT models assume ideal symmetry.

- Solution: Perform periodic DFT calculations (e.g., VASP) incorporating crystal lattice parameters. For example, ICReDD’s workflow reconciles experimental crystallographic data (e.g., torsion angles) with computed bond lengths by adjusting solvent effects in simulations .

Validation: Compare Hirshfeld surface analysis (experimental) with Mulliken charges (computed).

Basic: What safety protocols are essential when handling nitro and bromo substituents?

Answer:

- Nitro Group: Avoid shock/friction; store in inert atmospheres.

- Bromo Group: Use fume hoods to prevent inhalation of HBr byproducts.

- General: Conduct reactions in flame-resistant glassware and monitor exotherms using in-situ IR .

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

Answer:

- Strategy: Synthesize analogs with varying substituents (e.g., replace Br with Cl, adjust nitro position) and assay bioactivity (e.g., enzyme inhibition).

- Example: Chohan et al. (2009) compared bromo vs. chloro derivatives, revealing enhanced antimicrobial activity for brominated analogs due to increased lipophilicity .

Validation: Use QSAR models to correlate electronic parameters (Hammett constants) with biological potency.

Basic: What factors influence regioselectivity in electrophilic substitution of the benzene ring?

Answer:

- Directing Groups: The nitro group (-NO₂) is a meta-director, while sulfonamide (-SO₂NH-) directs para to the sulfonyl group.

- Case Study: In 4-bromo derivatives, steric hindrance from bromo substituents can shift selectivity toward less crowded positions .

Advanced: How to analyze competing reaction pathways in multi-halogenated systems?

Answer:

- Method: Use kinetic isotope effects (KIE) and isotopic labeling to trace halogen displacement pathways.

- Example: In Suzuki couplings, bromo groups are more reactive than fluoro substituents; monitor intermediates via LC-MS to identify rate-limiting steps .

Basic: How to purify this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography: Employ silica gel with hexane/ethyl acetate (3:1) for polar impurities.

Validation: Check purity via melting point (expected ~180–185°C) and HPLC (>98% purity) .

Advanced: What strategies mitigate decomposition of nitro-containing sulfonamides under acidic conditions?

Answer:

- Stabilization: Use buffered conditions (pH 6–7) to prevent nitro group reduction.

- Additives: Introduce radical scavengers (e.g., BHT) to inhibit oxidative degradation.

Validation: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.